3-Fluoro-4-nitropiridina

Descripción general

Descripción

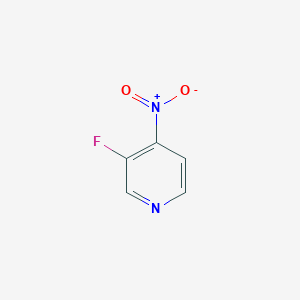

3-Fluoro-4-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H3FN2O2. It is characterized by the presence of both a fluorine atom and a nitro group attached to the pyridine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development:

3-Fluoro-4-nitropyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to enhance the biological activity of drug molecules makes it a candidate for developing enzyme inhibitors and receptor modulators. The fluorine atom increases metabolic stability and alters lipophilicity, which is crucial for drug design and development .

Radiopharmaceuticals:

Recent studies have explored the use of 3-fluoro-4-nitropyridine derivatives in positron emission tomography (PET) imaging. For instance, 3-[^18F]fluoro-4-aminopyridine, a derivative of this compound, has been investigated for imaging demyelination in multiple sclerosis patients. The compound was synthesized using the Yamada-Curtius rearrangement method, demonstrating moderate radiochemical yields and high specific activity .

Agrochemical Applications

Pesticide Development:

The biological activity of 3-fluoro-4-nitropyridine suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Its interactions with pest metabolic pathways could lead to the development of effective agricultural chemicals that target specific pests while minimizing environmental impact .

Industrial Applications

Chemical Synthesis:

In industrial settings, 3-fluoro-4-nitropyridine is utilized as an intermediate in synthesizing more complex fluorinated pyridine derivatives. This versatility is essential for producing materials with specific desired properties .

Numerous studies have documented the synthesis and biological evaluation of 3-fluoro-4-nitropyridine:

- Synthesis Techniques: Research has demonstrated various methods for synthesizing this compound, including nucleophilic aromatic substitution reactions that highlight the versatility of the nitro group in facilitating chemical transformations .

- Biological Evaluations: Initial assessments indicate that this compound interacts with various enzymes and receptors involved in metabolic processes. Further research is needed to delineate these interactions comprehensively, particularly focusing on any toxicological effects or beneficial interactions with target biomolecules .

Mecanismo De Acción

Target of Action

Nitropyridines and fluoropyridines, in general, are known to interact with a variety of biological targets due to their unique chemical properties .

Mode of Action

It’s known that the nitro group in nitropyridines can undergo a [1,5] sigmatropic shift . This could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Fluorinated pyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Pharmacokinetics

Fluorinated compounds are generally more resistant to metabolic degradation, which could potentially enhance the bioavailability of 3-fluoro-4-nitropyridine .

Análisis Bioquímico

Cellular Effects

Fluorinated organic compounds are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The presence of a fluorine atom in a molecule generally does not result in a considerable change in the size or the shape of the compound . This minimal conformational effect allows the fluorinated molecule to fit in the active site of the receptor, making fluorine a suitable isosteric substitution of hydrogen .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Fluoro-4-nitropyridine involves the fluorination of 3-bromo-4-nitropyridine N-oxide. This reaction is typically carried out at room temperature and yields 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation .

Another approach involves the direct fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This method can produce a mixture of fluorinated pyridines, including 3-fluoro-4-nitropyridine .

Industrial Production Methods

Industrial production of 3-Fluoro-4-nitropyridine typically involves large-scale fluorination processes using efficient fluorinating reagents and optimized reaction conditions to ensure high yields and purity. The use of advanced fluorination technology and reliable synthetic blocks has accelerated the development and production of fluorinated compounds .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in 3-fluoro-4-nitropyridine can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-fluoro-4-aminopyridine.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.

Major Products

3-Fluoro-4-aminopyridine: Formed through the reduction of the nitro group.

Various Substituted Pyridines: Formed through nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-4-nitropyridine

- 4-Fluoro-3-nitropyridine

- 2,4-Difluoro-3-nitropyridine

Uniqueness

3-Fluoro-4-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it exhibits reduced basicity and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .

Actividad Biológica

3-Fluoro-4-nitropyridine is an important compound in medicinal chemistry, particularly due to its unique biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

3-Fluoro-4-nitropyridine is a fluorinated pyridine derivative with the molecular formula . The presence of both a fluorine atom and a nitro group contributes to its reactivity and biological properties. The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of drug molecules .

The biological activity of 3-Fluoro-4-nitropyridine can be attributed to its interaction with various molecular targets. The nitro group enhances its electrophilic character, facilitating nucleophilic attack by biological molecules. This property allows it to participate in several biochemical pathways, influencing processes such as enzyme inhibition and receptor binding.

Key Mechanisms:

- Nucleophilic Aromatic Substitution : The nitro group can be replaced by nucleophiles, allowing for the synthesis of more complex derivatives with enhanced biological activity.

- Antimicrobial Activity : Studies have shown that derivatives of 3-Fluoro-4-nitropyridine exhibit potent antitubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .

Antitubercular Activity

A notable study synthesized a series of compounds based on 3-Fluoro-4-nitropyridine and evaluated their antitubercular properties. The most potent derivative demonstrated an MIC value of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains of M. tuberculosis H37Rv, indicating significant potential for developing new antitubercular agents .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | M. tuberculosis H37Rv |

| 3e | 64 | M. tuberculosis H37Rv |

| 3k | 64 | M. tuberculosis H37Rv |

Other Biological Activities

In addition to its antitubercular effects, research has indicated that derivatives of 3-Fluoro-4-nitropyridine exhibit various other biological activities:

- Anticancer Properties : Some derivatives have shown potential in inhibiting tumor cell lines, although specific data on their efficacy is still under investigation .

- Neuropharmacological Applications : The compound has been explored as a potential radioligand for PET imaging targeting voltage-gated potassium channels, demonstrating favorable kinetics and brain penetration in preliminary studies .

Case Studies

- Antitubercular Evaluation :

-

Neuroimaging Applications :

- Research involving the synthesis of radioligands based on 3-Fluoro-4-nitropyridine indicated their potential for neuroimaging applications. The compounds exhibited high brain penetration and sensitivity to demyelinating lesions, marking them as promising candidates for further development in neuropharmacology .

Propiedades

IUPAC Name |

3-fluoro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFITFKCBAVEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376565 | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13505-01-6 | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13505-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.